1-[2-Amino-1-(2-chlorophenyl)ethyl]cyclopentane-1-carboxylic acid
Description
Properties
Molecular Formula |
C14H18ClNO2 |
|---|---|
Molecular Weight |
267.75 g/mol |
IUPAC Name |
1-[2-amino-1-(2-chlorophenyl)ethyl]cyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C14H18ClNO2/c15-12-6-2-1-5-10(12)11(9-16)14(13(17)18)7-3-4-8-14/h1-2,5-6,11H,3-4,7-9,16H2,(H,17,18) |
InChI Key |
LMJAIBMMSNKMGD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(C(CN)C2=CC=CC=C2Cl)C(=O)O |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of 1-[2-Amino-1-(2-chlorophenyl)ethyl]cyclopentane-1-carboxylic acid typically follows a multi-step approach involving:
- Formation of the cyclopentane core with a carboxylic acid group.
- Introduction of the 2-chlorophenyl-substituted ethylamine side chain.
- Functional group manipulations to achieve the final target compound.
Stepwise Synthetic Route
| Step | Reaction Description | Reagents and Conditions | Notes |
|---|---|---|---|
| 1 | Formation of Intermediate 1-(2-chlorophenyl)ethylcyclopentane | Reaction of 2-chlorobenzylamine with cyclopentanone in the presence of a reducing agent (e.g., NaBH4 or catalytic hydrogenation) | Forms the ethylamine side chain attached to cyclopentane ring |
| 2 | Carboxylation of Intermediate | Treatment of intermediate with carbon dioxide (CO2) under basic conditions (e.g., using a strong base like NaOH or KOH) | Introduces carboxylic acid group at cyclopentane position 1 |
| 3 | Purification | Recrystallization or chromatographic methods | Ensures high purity for research or industrial use |
This synthetic route is supported by literature describing analogous compounds and is a common approach for constructing amino acid derivatives with aromatic substituents.
Industrial Scale Considerations
- Continuous Flow Reactors: Employed to enhance reaction control, yield, and scalability.
- Catalyst Optimization: Use of palladium on carbon (Pd/C) or Raney nickel for hydrogenation steps.
- Purification: Combination of recrystallization and chromatography to achieve >98% purity.
- Solvent Selection: Ethanol, methanol, or ethyl acetate commonly used to optimize solubility and reaction rates.
Detailed Reaction Conditions and Variations
Formation of the Cyclopentane-Ethylamine Intermediate
- Starting Materials: 2-chlorobenzylamine and cyclopentanone.
- Reaction Type: Reductive amination or nucleophilic addition followed by reduction.
- Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), or catalytic hydrogenation with Pd/C.
- Solvents: Methanol, ethanol, or tetrahydrofuran (THF).
- Temperature: Ambient to reflux conditions depending on reagents.
Carboxylation Step
- Base: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
- CO2 Source: Gaseous carbon dioxide bubbled through reaction mixture or dry ice.
- Temperature: Typically 0–50 °C to favor carboxylation without side reactions.
- Time: Several hours to overnight to ensure complete conversion.
Purification Techniques
- Recrystallization: From solvents such as ethanol/water mixtures.
- Chromatography: Silica gel column chromatography using ethyl acetate/hexane gradients.
- Yield: Reported yields vary but optimized protocols achieve 60–80% overall yield.
Comparative Analysis with Structural Analogues
| Compound Name | Key Substituent | Molecular Weight (g/mol) | Preparation Notes | Biological Relevance |
|---|---|---|---|---|
| This compound | 2-chlorophenyl | 267.75 | Multi-step reductive amination + carboxylation | Neurotransmitter receptor modulation |
| 1-[2-Amino-1-(2-fluorophenyl)ethyl]cyclopentane-1-carboxylic acid | 2-fluorophenyl | 251.30 | Similar synthetic route with fluorine substituent | Enhanced stability and bioavailability |
| 1-[2-Amino-1-(4-cyanophenyl)ethyl]cyclopentane-1-carboxylic acid | 4-cyanophenyl | ~267.75 | Pd/C catalyzed reactions with nitrile substituent | Potential for different receptor binding profiles |
This comparison highlights how substituent variation on the phenyl ring influences both synthetic strategy and biological activity.
Research Findings on Preparation Optimization
- Yield Improvement: Careful drying of intermediates and control of reaction atmosphere (inert gas) improve yields significantly (e.g., from 53% to 81% in related aminocyclopentanecarboxylic acid syntheses).
- Stereochemical Control: Chirality at the cyclopentane ring affects physical properties and biological activity; enantiomeric purity is crucial for reproducibility.
- Catalyst Selection: Raney nickel and Pd/C are preferred for hydrogenation steps due to high selectivity and mild conditions.
- Reaction Monitoring: Use of NMR and HPLC to track reaction progress and purity during synthesis.
Summary Table of Preparation Method Parameters
| Parameter | Typical Conditions | Effect on Outcome |
|---|---|---|
| Starting Materials | 2-chlorobenzylamine, cyclopentanone | Readily available, cost-effective |
| Reducing Agent | NaBH4, LiAlH4, Pd/C | Selectivity and yield depend on choice |
| Base for Carboxylation | NaOH, KOtBu | Ensures efficient CO2 incorporation |
| Solvent | Methanol, ethanol, THF | Influences solubility and reaction rate |
| Temperature | 0–50 °C | Controls reaction kinetics and side reactions |
| Purification | Recrystallization, chromatography | Achieves >98% purity |
| Yield | 60–80% overall | Dependent on optimization of each step |
Chemical Reactions Analysis
Types of Reactions
1-[2-Amino-1-(2-chlorophenyl)ethyl]cyclopentane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The chlorophenyl group can be reduced to form the corresponding phenyl derivative.
Substitution: The chlorine atom can be substituted with other functional groups such as hydroxyl, alkyl, or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Phenyl derivatives.
Substitution: Hydroxyl, alkyl, or amino derivatives.
Scientific Research Applications
1-[2-Amino-1-(2-chlorophenyl)ethyl]cyclopentane-1-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[2-Amino-1-(2-chlorophenyl)ethyl]cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the chlorophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Structural Analogs and Their Properties
The following table summarizes key structural analogs, their properties, and distinctions:
*Inferred values based on structural analysis of analogs.
Key Comparisons
Substituent Effects
- Aromatic Substituents: The target compound’s 2-chlorophenyl group contrasts with the 4-hydroxyphenyl group in its closest analog ().
- Side Chain Complexity : The ethylamine side chain in the target compound introduces a flexible linker between the cyclopentane and aromatic ring, absent in simpler analogs like 1-(4-chlorophenyl)-1-cyclopentanecarboxylic acid (). This could modulate conformational flexibility and biological interactions .
Stereochemical Considerations
- Stereoisomers such as (1R,3S)-3-aminocyclopentanecarboxylic acid () highlight the role of chirality in physical properties (e.g., melting point differences of >20°C between enantiomers) and biological activity. The target compound’s stereochemistry is unspecified, but similar analogs show that stereochemical purity (e.g., 98% ee) is critical for consistency in research applications .
Biological Activity
1-[2-Amino-1-(2-chlorophenyl)ethyl]cyclopentane-1-carboxylic acid is a synthetic organic compound notable for its unique structure, which includes a cyclopentane ring, an amino group, and a 2-chlorophenyl substituent. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a modulator of neurotransmitter receptors.
- Molecular Formula : C14H18ClNO2
- Molecular Weight : 267.75 g/mol
- Structural Characteristics : The compound features a cyclopentane ring that contributes to its conformational flexibility, which is crucial for receptor interactions.
Biological Activity
Research indicates that this compound exhibits significant biological activity, particularly in the following areas:
1. Neurotransmitter Modulation
The compound has been shown to interact with various neurotransmitter receptors, particularly those involved in excitatory neurotransmission. Its structural features allow it to bind effectively to these receptors, potentially influencing synaptic plasticity and neurotransmission.
2. Receptor Binding Studies
In vitro studies have demonstrated that this compound can act as an antagonist or modulator of specific receptors:
- Glutamate Receptors : Compounds with similar structures have been reported to modulate glutamate receptors, which are crucial for cognitive functions and memory formation .
- Dopamine Receptors : Initial studies suggest possible interactions with dopamine receptors, which could have implications for treating disorders such as schizophrenia and Parkinson's disease.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:
Synthesis and Structural Analogues
The synthesis of this compound typically involves multi-step organic reactions. The unique combination of functional groups imparts distinct biological properties compared to simpler analogues.
Synthetic Routes
The synthesis generally involves:
- Formation of the Cyclopentane Ring : Utilizing cyclopentanecarboxylic acid as a precursor.
- Substitution Reactions : Introducing the chlorophenyl group through electrophilic aromatic substitution methods.
Comparison with Related Compounds
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 1-[2-Amino-1-(4-chlorophenyl)ethyl]cyclopentane-1-carboxylic acid | C14H18ClNO2 | Similar structure with different halogen substitution; potential differences in receptor binding affinity. |
| 1-[2-Amino-1-(3-fluorophenyl)ethyl]cyclopentane-1-carboxylic acid | C14H18FNO2 | Fluorine substitution may enhance stability and bioavailability compared to non-fluorinated analogues. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
